molecular formula C15H18N2O2 B6247012 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid CAS No. 2445792-12-9

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6247012
CAS RN: 2445792-12-9
M. Wt: 258.3
InChI Key:
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Description

“1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is a type of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles, including “1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid”, can be synthesized through various methods. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine . More specific synthesis methods for this compound could not be found in the available literature.


Molecular Structure Analysis

The molecular structure of “1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid” is based on the pyrazole core, which is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The benzyl and tert-butyl groups are attached to the pyrazole ring, and the carboxylic acid group is also attached to the ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid involves the reaction of benzylhydrazine with tert-butyl acetoacetate to form 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "Benzylhydrazine", "Tert-butyl acetoacetate", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve benzylhydrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add tert-butyl acetoacetate to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in water and adjust the pH to 8-9 with sodium hydroxide.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid as a white solid." ] }

CAS RN

2445792-12-9

Product Name

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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